3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with ethoxy, piperidinyl, and thiophenyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy, piperidinyl, and thiophenyl substituents make it a versatile molecule for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H26N2O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-ethoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C20H26N2O2S/c1-2-24-17-9-6-8-16(14-17)20(23)21-15-18(19-10-7-13-25-19)22-11-4-3-5-12-22/h6-10,13-14,18H,2-5,11-12,15H2,1H3,(H,21,23) |
InChI Key |
RMHGVMCBPROFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3 |
Origin of Product |
United States |
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